

# Application Note: Quantitative Analysis of Sofosbuvir Impurities by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity G |           |
| Cat. No.:            | B15566924             | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical technique for the precise purity determination and quantification of impurities in pharmaceuticals.[4][5] This application note provides a detailed protocol for the quantitative analysis of Sofosbuvir and its impurities using both ¹H and ³¹P qNMR.

Quantitative NMR offers a primary method of measurement, allowing for the determination of compound purity and concentration without the need for a specific reference standard for each impurity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, enabling accurate quantification.[4][5] For Sofosbuvir, an organophosphorus compound, <sup>31</sup>P qNMR presents a simplified spectrum compared to <sup>1</sup>H qNMR, which can have complex and overlapping signals, making quantification challenging.[6]

Types of Sofosbuvir Impurities

Impurities in Sofosbuvir can be broadly categorized as:

## Methodological & Application





- Process-Related Impurities: These include residual solvents (e.g., methanol, ethanol), unreacted starting materials, and residues of catalysts (e.g., palladium).[1]
- Degradation Products: Sofosbuvir is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments.[8][9][10] Hydrolysis and oxidation can lead to the formation of various degradation products.[8][9]
- Other Impurities: This category includes heavy metals and various related compounds and isomers.[1][3][11]

Below is a diagram illustrating the logical relationship of Sofosbuvir impurities.





Click to download full resolution via product page

Figure 1: Logical relationship of Sofosbuvir impurities.



## **Quantitative Data Summary**

The following tables summarize the quantitative data from qNMR studies on Sofosbuvir purity and forced degradation studies that identify potential impurities.

Table 1: Purity of Sofosbuvir Determined by qNMR

| qNMR Method          | Solvent             | Internal<br>Standard       | Purity (%)    | Reference |
|----------------------|---------------------|----------------------------|---------------|-----------|
| <sup>1</sup> H-qNMR  | Methanol-d₄         | 1,4-BTMSB-d <sub>4</sub>   | 99.07 ± 0.50  | [6][7]    |
| <sup>31</sup> P-qNMR | Methanol-d₄         | Phosphonoacetic acid (PAA) | 100.63 ± 0.95 | [6][7]    |
| ¹H-qNMR              | DMSO-d <sub>6</sub> | DSS-d <sub>6</sub>         | 99.44 ± 0.29  | [6][12]   |
| <sup>31</sup> P-qNMR | DMSO-d <sub>6</sub> | Phosphonoacetic acid (PAA) | 99.10 ± 0.30  | [6][12]   |

Note: The use of an aprotic solvent like DMSO-d<sub>6</sub> is preferable for <sup>31</sup>P-qNMR to avoid issues with deuterium exchange affecting the internal standard.[6][7][12]

Table 2: Sofosbuvir Degradation Products Identified Under Forced Conditions



| Stress<br>Condition                                                | Degradation<br>(%) | Degradation<br>Product (DP)                                                                                                                                                               | m/z    | Reference |
|--------------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|-----------|
| Acidic (0.1N HCl)                                                  | 23%                | DP I                                                                                                                                                                                      | 488    | [8][9]    |
| Alkaline (0.1N<br>NaOH)                                            | 50%                | DP II                                                                                                                                                                                     | 393.3  | [8][9]    |
| Oxidative (H <sub>2</sub> O <sub>2</sub> )                         | 19.02%             | DP III                                                                                                                                                                                    | 393    | [8][9]    |
| Acid Hydrolysis<br>(1N HCl, 80°C,<br>10h)                          | 8.66%              | (R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate                                   | 416.08 | [10]      |
| Base Hydrolysis<br>(0.5N NaOH,<br>60°C, 24h)                       | 45.97%             | (S)-isopropyl 2- ((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2- yl)methoxy) (hydroxy)phosph orylamino)propa noate | 453.13 | [10]      |
| Oxidative (30%<br>H <sub>2</sub> O <sub>2</sub> , 80°C, 2<br>days) | 0.79%              | (S)-isopropyl 2-<br>((S)-<br>(((2R,4S,5R)-5-                                                                                                                                              | 527.15 | [10]      |



dihydropyrimidin-1(2H)-yl)-4fluoro-4-methyl-3oxotetrahydrofur an-2-yl)methoxy)

(2,4-dioxo-3,4-

(phenoxy)phosph

orylamino)propa

noate

## **Experimental Protocols**

The following protocols provide a general framework for the quantitative analysis of Sofosbuvir impurities by qNMR. Method parameters should be optimized and validated for specific instrumentation and impurities of interest.

**Experimental Workflow** 

The overall workflow for qNMR analysis is depicted below.





Click to download full resolution via product page

Figure 2: qNMR experimental workflow.

- 1. Materials and Instrumentation
- NMR Spectrometer: 400 MHz or higher field strength.
- NMR Tubes: High-precision 5 mm NMR tubes.
- Analytical Balance: Accurate to at least 0.01 mg.
- Sofosbuvir Sample: Active pharmaceutical ingredient (API) or drug product.
- Internal Standard (IS):



- For ¹H-qNMR: Sodium 4,4-dimethyl-4-silapentanesulfonate-d<sub>6</sub> (DSS-d<sub>6</sub>) or 1,4-bis(trimethylsilyl)benzene-d<sub>4</sub> (1,4-BTMSB-d<sub>4</sub>).
- For <sup>31</sup>P-qNMR: Phosphonoacetic acid (PAA).
- The internal standard should be of high purity, stable, non-reactive, and have signals that do not overlap with the analyte or impurity signals.[5]
- Deuterated Solvent: Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or Methanol-d<sub>4</sub>. DMSO-d<sub>6</sub> is recommended for <sup>31</sup>P-qNMR.[6][12]
- 2. Sample Preparation Protocol
- Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.
- Accurately weigh an appropriate amount of the selected internal standard into the same vial
  to achieve a near equimolar ratio with the analyte.
- Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
- Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing if necessary.
- Transfer the solution to a high-precision NMR tube.
- 3. NMR Data Acquisition Protocol
- For <sup>1</sup>H-qNMR:
  - Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.
  - Tune and shim the probe.
  - Determine the 90° pulse width.
  - Measure the spin-lattice relaxation time (T<sub>1</sub>) of the signals to be integrated (both for Sofosbuvir and the internal standard).



- Set the relaxation delay (D1) to be at least 5 times the longest T<sub>1</sub> value to ensure full relaxation.
- Acquire the spectrum using a simple pulse program (e.g., zg) with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- For <sup>31</sup>P-qNMR:
  - Follow the same initial steps for sample insertion, equilibration, tuning, and shimming.
  - Determine the 90° pulse width for <sup>31</sup>P.
  - Measure the T<sub>1</sub> of the phosphorus signals for Sofosbuvir and the internal standard (PAA).
  - Set the relaxation delay (D1) to be at least 5 times the longest T1.
  - Acquire the <sup>31</sup>P spectrum, often with proton decoupling, using a sufficient number of scans.
- 4. Data Processing and Analysis
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum manually.
- Apply a baseline correction.
- Integrate the well-resolved, characteristic signals of both Sofosbuvir and the internal standard. For impurities, integrate their corresponding unique signals.
- Use the following equation to calculate the purity of Sofosbuvir or the amount of an impurity:

#### Where:

- I = Integral value of the signal
- N = Number of nuclei giving rise to the signal



- MW = Molecular weight
- m = mass
- P\_IS = Purity of the internal standard
- Subscripts 'analyte' and 'IS' refer to the analyte (Sofosbuvir or impurity) and the internal standard, respectively.

#### Conclusion

Quantitative NMR is a highly accurate and reliable method for determining the purity of Sofosbuvir and quantifying its process-related and degradation impurities. Both <sup>1</sup>H-qNMR and <sup>31</sup>P-qNMR can be effectively employed, with <sup>31</sup>P-qNMR offering the advantage of simpler spectra for this organophosphorus compound. The use of an aprotic solvent such as DMSO-d<sub>6</sub> is recommended to enhance the accuracy of the measurements, particularly for <sup>31</sup>P-qNMR. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement qNMR for the quality control of Sofosbuvir.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]



- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Sofosbuvir Impurities by qNMR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566924#quantitative-analysis-of-sofosbuvir-impurities-by-qnmr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com